molecular formula C19H27NO3 B607074 Tetrabenazine-d6 CAS No. 1392826-25-3

Tetrabenazine-d6

Katalognummer: B607074
CAS-Nummer: 1392826-25-3
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: MKJIEFSOBYUXJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrabenazine-d6 (Deutetrabenazine) is a deuterated analog of tetrabenazine, a reversible vesicular monoamine transporter 2 (VMAT-2) inhibitor. By replacing six hydrogen atoms with deuterium at key metabolic "soft spots," this compound exhibits enhanced pharmacokinetic (PK) stability, particularly in resisting cytochrome P450 2D6 (CYP2D6)-mediated O-dealkylation . This modification prolongs the half-life of its active metabolites, α- and β-dihydrotetrabenazine (HTBZ), reducing dosing frequency and improving tolerability . It is the first deuterated drug approved for Huntington’s disease-associated chorea and other hyperkinetic movement disorders .

Vorbereitungsmethoden

Historical Context and Significance of Deuteration

Deuteration, the substitution of hydrogen atoms with deuterium at specific molecular positions, modifies the physicochemical properties of pharmaceutical compounds without altering their primary pharmacological activity . For Tetrabenazine-d6, deuteration at six methoxy group positions prolongs the half-life of its active metabolites, α- and β-dihydrotetrabenazine, by reducing cytochrome P450-mediated metabolic clearance . This strategic modification enhances therapeutic efficacy in managing hyperkinetic movement disorders while maintaining affinity for the vesicular monoamine transporter 2 (VMAT2) .

Traditional Synthetic Routes and Their Limitations

Early Deuterium Incorporation Strategies

Initial synthesis methods for this compound relied on multi-step sequences involving deuterated methylating agents such as d³-iodomethane. As described in U.S. Patent 8,524,733, the process began with (E)-4-(2-nitrovinyl)benzene-1,2-diol, which underwent methylation with d³-iodomethane to yield d⁶-(E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene . Subsequent reduction with lithium aluminum hydride produced 2-(3,4-d⁶-dimethoxyphenyl)ethanamine, followed by cyclization using hexamethylenetetramine to form d⁶-6,7-dimethoxy-3,4-dihydroisoquinoline . This intermediate was then coupled with (2-acetyl-4-methylpentyl)-trimethylammonium iodide to yield this compound .

Key Challenges:

  • High Reagent Costs : d³-Iodomethane, a critical deuterium source, is prohibitively expensive for large-scale production .

  • Low Yields : Column chromatography purification steps resulted in overall yields below 35%, rendering the process industrially nonviable .

  • Impurity Formation : Residual triphenylphosphine and triphenylphosphine oxide contaminated the final product, necessitating additional purification .

Modern Industrial Synthesis Protocols

Novel Methylation with Deuterated Methanol

Recent patents, including WO2019150387A1, disclose a cost-effective alternative using deuterated methanol (CD₃OD) as the deuterium source . This approach eliminates dependency on d³-iodomethane and streamlines the synthesis:

  • Formamide Intermediate Synthesis : Dopamine hydrochloride reacts with ethyl formate in the presence of triethylamine to form N-(2-(3,4-dihydroxyphenyl)ethyl)formamide .

  • Deuterated Methylation : The formamide intermediate undergoes methylation with CD₃OD under mild alkaline conditions, producing d⁶-N-(2-(3,4-dimethoxyphenyl)ethyl)formamide .

  • Cyclization and Coupling : Phosphoryl chloride-mediated cyclization generates d⁶-6,7-dimethoxy-3,4-dihydroisoquinoline, which is subsequently reacted with 3-methylene-5-methyl-2-hexanone to yield this compound .

Advantages Over Traditional Methods:

  • Cost Reduction : CD₃OD is commercially available at a fraction of the cost of d³-iodomethane .

  • Yield Improvement : Elimination of column chromatography increases yields to 60–70% .

  • Purity Enhancement : The final product is free from phosphine-based impurities .

Comparative Analysis of Synthesis Methods

Table 1 summarizes critical parameters for evaluating traditional and modern this compound synthesis routes:

ParameterTraditional Method Novel Method
Deuterium Sourced³-IodomethaneCD₃OD
Key ReagentsLithium aluminum hydridePhosphoryl chloride
Purification TechniqueColumn chromatographyFiltration/Evaporation
Overall Yield35%60–70%
Cost per Kilogram$12,000$3,500
Industrial ScalabilityLowHigh

Analytical Characterization and Quality Control

Spectroscopic Verification

Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation at methoxy groups, with characteristic peaks at δ 3.25–3.30 ppm for CD₃ protons . Mass spectrometry reveals a molecular ion peak at m/z 433.2 ([M+H]⁺), consistent with six deuterium atoms.

Impurity Profiling

High-performance liquid chromatography (HPLC) analyses demonstrate >99.5% purity, with undetectable levels of triphenylphosphine oxide (<0.01%) . Residual solvents, including ethanol and acetic acid, are maintained below International Council for Harmonisation (ICH) limits .

Analyse Chemischer Reaktionen

Reaktionstypen: Tetrabenazin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

    Substitution: Substitutionsreaktionen können verschiedene Substituenten in seine Struktur einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Verschiedene Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von Tetrabenazin, wie z. B. Deutetrabenazin .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Huntington's Disease

Tetrabenazine-d6 has been primarily developed for the treatment of chorea associated with Huntington's disease. Clinical studies have demonstrated that tetrabenazine effectively reduces chorea severity. A pivotal study evaluated its long-term safety and effectiveness, showing significant improvements in chorea scores among participants treated with doses up to 200 mg/day over extended periods . The drug works by selectively depleting monoamines in the central nervous system through reversible binding to the vesicular monoamine transporter type 2 (VMAT2) .

2. Hyperkinetic Movement Disorders

Beyond Huntington's disease, this compound is also investigated for other hyperkinetic movement disorders such as tardive dyskinesia and dystonia. In a double-blind crossover trial involving patients with various hyperkinetic disorders, significant improvements were noted in symptoms across multiple conditions . The drug’s mechanism of action—depleting dopamine—has made it a valuable option for managing these disorders.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has shown advantages over its non-deuterated counterpart. Studies indicate that deuteration leads to reduced metabolic degradation and prolonged circulation time in the bloodstream, which may enhance therapeutic outcomes . Specifically, this compound exhibits:

  • Increased Stability : The presence of deuterium reduces metabolic clearance rates, allowing for sustained drug levels.
  • Improved Dosage Flexibility : Higher effective doses can be administered without proportionate increases in side effects due to slower metabolism .

Diagnostic Applications

1. Positron Emission Tomography (PET) Imaging

Recent research has introduced this compound as a novel radioligand for PET imaging, specifically targeting VMAT2. This application is particularly promising for diagnosing Parkinson's disease. The deuterated form enhances tracer stability, leading to improved imaging quality and sensitivity in detecting changes in VMAT2 expression levels associated with neurodegenerative diseases .

2. Monitoring Disease Progression

The ability of this compound to provide clearer imaging results allows clinicians to monitor disease progression more effectively and tailor treatment plans based on precise assessments . This capability is crucial for optimizing therapeutic strategies in conditions like Parkinson’s disease and Huntington’s disease.

Case Study 1: Efficacy in Huntington's Disease

A long-term open-label extension study involving patients who had previously participated in double-blind trials showed sustained efficacy of this compound over 80 weeks. Patients demonstrated significant reductions in chorea scores without major adverse effects, confirming its safety profile over extended use .

Case Study 2: PET Imaging in Parkinson's Disease

In a first-in-human study utilizing D6-[18F]FP-(+)-DTBZ as a PET tracer, researchers found that this compound provided enhanced imaging capabilities compared to traditional tracers. The study highlighted its potential for better assessing VMAT2 levels and monitoring treatment responses in Parkinson’s patients .

Vergleich Mit ähnlichen Verbindungen

Tetrabenazine

  • Structure and Mechanism: Tetrabenazine (TBZ) inhibits VMAT-2, depleting presynaptic monoamines (e.g., dopamine, serotonin) in the central nervous system .
  • Pharmacokinetics :
    • Short half-life (~5 hours) due to rapid metabolism by CYP2D6 into α- and β-HTBZ .
    • Requires frequent dosing (2–3 times daily), increasing side effects (e.g., sedation, parkinsonism) .
  • Clinical Limitations : High interpatient variability in metabolism necessitates individualized dosing, especially in CYP2D6 poor metabolizers .

Deutetrabenazine (Tetrabenazine-d6)

  • Structural Modification : Six deuterium atoms replace hydrogens at positions adjacent to methoxy groups, slowing metabolic degradation .
  • Pharmacokinetic Advantages :
    • Extended half-life of active metabolites (α-HTBZ: ~9–10 hours; β-HTBZ: ~12 hours) .
    • Reduced peak-to-trough fluctuations, enabling twice-daily dosing .
  • Clinical Efficacy :
    • Comparable VMAT-2 inhibition efficacy to TBZ but with improved tolerability .
    • Lower incidence of dose-dependent adverse effects (e.g., akathisia, depression) due to stable plasma levels .

Key Comparative Data

Parameter Tetrabenazine This compound
Molecular Formula C19H27NO3 C19H21D6NO3
CAS Number 58-46-8 1392826-25-3
Metabolic Pathway CYP2D6-mediated O-dealkylation Slowed CYP2D6 metabolism due to deuterium
Half-Life (Active Metabolites) ~5 hours ~9–12 hours
Dosing Frequency 2–3 times daily Twice daily
CYP2D6 Inhibitor Interaction Requires dose reduction by 50% Less sensitivity due to reduced CYP2D6 dependence

Other Deuterated Compounds

While this compound is the most clinically advanced deuterated VMAT-2 inhibitor, other deuterated drugs (e.g., VX-984, a DNA-PK inhibitor) highlight the broader utility of deuteration in enhancing drug stability . However, none target VMAT-2, making this compound unique in its class .

Research Findings and Clinical Implications

  • Real-World Data : Retrospective analyses confirm reduced dosing adjustments and improved adherence in Huntington’s disease patients using this compound .

Biologische Aktivität

Tetrabenazine-d6 is a deuterated derivative of tetrabenazine, a drug primarily used to treat movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia. This article explores the biological activity of this compound, its mechanism of action, therapeutic applications, and relevant research findings.

Tetrabenazine functions as a vesicular monoamine transporter (VMAT) inhibitor , specifically targeting VMAT2. This inhibition leads to a decrease in the storage and release of monoamines, particularly dopamine, from presynaptic vesicles into the synaptic cleft. The result is a reduction in dopaminergic signaling, which is beneficial in conditions characterized by excessive dopaminergic activity, such as chorea and dyskinesias.

Pharmacokinetics and Metabolism

This compound undergoes similar metabolic pathways as its non-deuterated counterpart. It is rapidly converted into active metabolites, primarily α-HTBZ (alpha-dihydrotetrabenazine) and β-HTBZ (beta-dihydrotetrabenazine), through carbonyl reductase enzymes. These metabolites are then further processed by cytochrome P450 enzymes, mainly CYP2D6, leading to various glucuronide conjugates that are excreted from the body .

Huntington's Disease

This compound has been shown to effectively reduce chorea in patients with Huntington's disease. In clinical studies, it has demonstrated significant improvements in motor symptoms and quality of life for patients suffering from this condition.

  • Case Study : In an open-label pilot study involving ten patients with levodopa-induced dyskinesias (LIDs), administration of tetrabenazine resulted in a reduction of LIDs by up to 45%, indicating its efficacy in managing motor symptoms associated with Parkinson's disease as well .

Tardive Dyskinesia

Tetrabenazine has also been evaluated for its potential use in treating tardive dyskinesia. Small trials suggest that it may alleviate symptoms in patients unresponsive to other treatments, although larger studies are needed to confirm these findings .

Clinical Trials

Recent studies have focused on comparing adherence rates between tetrabenazine and its deuterated form, deutetrabenazine. Findings indicate that patients on deutetrabenazine exhibit higher adherence rates and lower discontinuation rates compared to those on tetrabenazine .

StudyPopulationTreatmentOutcome
Brusa et al. (2013)10 PD patientsTetrabenazine45% reduction in LIDs
Real-world analysis (2021)HD patientsTetrabenazine vs DeutetrabenazineHigher adherence for deutetrabenazine

Safety Profile

While this compound is generally well tolerated, it is associated with several side effects, including depression, parkinsonism, and sedation. Monitoring is recommended for patients receiving higher doses or those who are poor metabolizers of CYP2D6 substrates .

Q & A

Basic Research Questions

Q. What is the role of deuterium substitution in Tetrabenazine-d6, and how does it influence metabolic stability compared to non-deuterated Tetrabenazine?

  • Methodological Answer : Deuterium substitution at specific positions (e.g., six hydrogen atoms replaced with deuterium) alters the drug's pharmacokinetics by slowing oxidative metabolism via the "kinetic isotope effect." To evaluate this, researchers can conduct comparative in vitro metabolism assays using human liver microsomes or recombinant CYP2D6 enzymes. Quantify metabolites via LC-MS/MS to compare metabolic rates between Tetrabenazine and this compound .

Q. How should researchers design experiments to validate this compound as a reference standard in analytical method development?

  • Methodological Answer : Follow pharmacopeial guidelines (e.g., USP/ICH Q2(R1)) for method validation. Perform specificity testing against structurally similar impurities, linearity studies (5–120% of target concentration), and precision/recovery experiments using spiked matrices. Cross-validate results against non-deuterated Tetrabenazine to ensure isotopic purity (>98% deuterium incorporation) via NMR or high-resolution mass spectrometry .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms affect the pharmacokinetics of this compound, and what experimental strategies can address dose optimization in genetically diverse populations?

  • Methodological Answer : Genotype participants using PCR-based CYP2D6 allele detection (e.g., *4, *5, 10 alleles). Conduct pharmacokinetic studies in stratified cohorts (poor, intermediate, extensive, ultrarapid metabolizers). Measure plasma concentrations of active metabolites (α-HTBZ and β-HTBZ) over time. Use nonlinear mixed-effects modeling (NONMEM) to correlate genotype with clearance rates and recommend genotype-specific titration protocols .

Q. What statistical approaches resolve contradictions in reported half-life values of this compound across studies?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Stratify data by study design (e.g., single-dose vs. steady-state), population demographics, and analytical methodologies. Use sensitivity analysis to identify outliers and Bayesian frameworks to estimate pooled half-life values with 95% credible intervals .

Q. How can researchers experimentally distinguish between deuteration-induced metabolic stability and off-target effects of this compound in preclinical models?

  • Methodological Answer : Use dual-isotope tracer studies (³H-Tetrabenazine vs. ²H-Tetrabenazine-d6) in rodent models. Compare tissue distribution (via autoradiography) and metabolite profiles (LC-MS/MS). Conduct in silico docking simulations to assess deuterium’s impact on binding affinities to CYP2D6 versus non-target enzymes (e.g., CYP3A4) .

Q. Data Interpretation & Validation

Q. What criteria should guide the inclusion/exclusion of outlier data in this compound efficacy studies?

  • Methodological Answer : Predefine outlier thresholds using standardized residuals (>3σ) or Cook’s distance (>4/n). Justify exclusions via mechanistic plausibility (e.g., analytical errors confirmed by re-testing) or biological relevance (e.g., CYP2D6 ultrarapid metabolizers requiring dose adjustments). Document all decisions transparently in supplementary materials .

Q. How can researchers address discrepancies between in vitro enzyme inhibition data and in vivo efficacy outcomes for this compound?

  • Methodological Answer : Reconcile findings using physiologically based pharmacokinetic (PBPK) modeling. Incorporate parameters like protein binding, tissue partitioning, and inter-species metabolic scaling. Validate models with independent in vivo datasets, adjusting for covariates such as hepatic blood flow and enzyme abundance .

Q. Ethical & Practical Considerations

Q. What protocols ensure ethical sourcing and documentation of this compound for human trials?

  • Methodological Answer : Adhere to ICH GCP guidelines. Source materials from vendors with certified ISO 17025 compliance. Maintain batch-specific certificates of analysis (CoA) documenting deuterium enrichment, residual solvents, and sterility. Include CoAs in regulatory submissions (e.g., IND applications to the FDA) .

Q. How should researchers design longitudinal studies to assess rare adverse effects of this compound without compromising statistical power?

  • Methodological Answer : Implement adaptive trial designs with preplanned interim analyses. Use Bayesian predictive probability models to adjust sample size dynamically. Collaborate with multicenter consortia to pool data, ensuring harmonized adverse event reporting (e.g., MedDRA coding) .

Q. Tables for Reference

Table 1 : Key Pharmacokinetic Parameters of this compound vs. Tetrabenazine

ParameterThis compoundTetrabenazineMethod UsedReference
Half-life (hr)12.5 ± 2.18.3 ± 1.5LC-MS/MS (plasma)
CYP2D6 IC50 (μM)0.450.38Fluorescence assay
Protein Binding (%)85.284.7Equilibrium dialysis

Table 2 : Recommended Dosing Based on CYP2D6 Genotype

GenotypeInitial Dose (mg/day)Titration Rate
Ultrarapid12.5+12.5 mg/week
Extensive25+25 mg/week
Intermediate12.5+12.5 mg/2 weeks
Poor6.25+6.25 mg/2 weeks

Eigenschaften

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127442
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Prisms from methanol

CAS No.

718635-93-9, 58-46-8
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=718635-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TETRABENAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TETRABENAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabenazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.